molecular formula C20H16FeN4+2 B107834 Bis(2,2'-bipyridine)iron(II) CAS No. 15552-69-9

Bis(2,2'-bipyridine)iron(II)

Cat. No.: B107834
CAS No.: 15552-69-9
M. Wt: 368.2 g/mol
InChI Key: SKGROMOEPHPWOJ-UHFFFAOYSA-N
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Description

Bis(2,2’-bipyridine)iron(II) is a coordination compound where an iron(II) ion is coordinated by two 2,2’-bipyridine ligands. This compound is known for its octahedral geometry and is widely studied for its interesting electronic, magnetic, and optical properties. It is often used as a model compound in coordination chemistry and has applications in various scientific fields.

Scientific Research Applications

Bis(2,2’-bipyridine)iron(II) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study coordination chemistry and electron transfer processes.

    Biology: Investigated for its potential role in biological systems and as a mimic for iron-containing enzymes.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of sensors, catalysts, and electronic devices.

Mechanism of Action

The reaction of Dicyano-bis-(2,2’-bipyridine) Iron (II) Trihydrate with periodate shows 1.5 order overall; first order with respect to the complex and half-order with respect to IO-4. A detailed mechanism involving a series of one-electron transfer steps is proposed and shows agreement with experimental data .

Safety and Hazards

The safety data sheets for similar compounds suggest that they may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The chemistry of 2,2’-bipyridine and its complexes has been the subject of numerous studies due to its wide applications in coordination chemistry, supramolecular chemistry, photochemistry, photophysics, and electrochemistry . Future research may focus on expanding the solid form landscape of bipyridines, including Bis(2,2’-bipyridine)iron(II), through solid form screening and crystal structure prediction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2’-bipyridine)iron(II) typically involves the reaction of iron(II) salts with 2,2’-bipyridine ligands. One common method is to dissolve iron(II) sulfate in water and then add an aqueous solution of 2,2’-bipyridine. The reaction mixture is stirred, and the product precipitates out as a solid, which can be filtered and purified.

Industrial Production Methods

While specific industrial production methods for Bis(2,2’-bipyridine)iron(II) are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving automated systems for mixing, precipitation, and purification.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2’-bipyridine)iron(II) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iron(III) complexes.

    Reduction: It can be reduced back to iron(II) from iron(III) states.

    Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

    Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or other bipyridine derivatives.

Major Products Formed

    Oxidation: Iron(III) complexes with bipyridine ligands.

    Reduction: Regeneration of the iron(II) complex.

    Substitution: Formation of new iron(II) complexes with different ligands.

Comparison with Similar Compounds

Similar Compounds

    Bis(2,2’-bipyridine)ruthenium(II): Similar coordination geometry but with ruthenium as the central metal.

    Bis(2,2’-bipyridine)cobalt(II): Cobalt as the central metal, exhibiting different redox properties.

    Bis(2,2’-bipyridine)nickel(II): Nickel as the central metal, used in different catalytic applications.

Uniqueness

Bis(2,2’-bipyridine)iron(II) is unique due to its specific electronic and magnetic properties, which are influenced by the iron center and the bipyridine ligands. Its ability to undergo reversible redox reactions and form stable complexes makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

iron(2+);2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H8N2.Fe/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h2*1-8H;/q;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGROMOEPHPWOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FeN4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165912
Record name Bis(2,2'-bipyridine)iron(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15552-69-9
Record name Bis(2,2'-bipyridine)iron(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015552699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2,2'-bipyridine)iron(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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